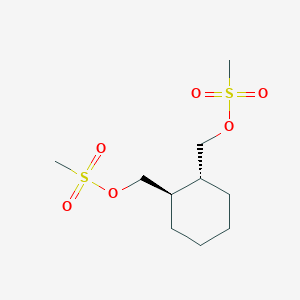

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHKCHWEXXZTOU-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291564 | |

| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139506-07-3, 186204-35-3 | |

| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139506-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1R,2R)-Cyclohexane-1,2-diyl]bis(methylene) dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedimethanol, 1,2-dimethanesulfonate, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

This technical guide provides an in-depth overview of the core physical and chemical properties of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a chiral organic compound significant in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

Chemical Identity and Structure

This compound is a sulfonate ester derivative of cyclohexane.[1] Its specific stereochemistry, denoted by the (1R,2R) configuration, is a critical feature for its application in chiral synthesis.[2][3] The presence of two methanesulfonyloxymethyl groups makes it a valuable intermediate in various chemical transformations, particularly as a chiral alkylating agent or cross-linking reagent.[1][2]

Synonyms:

-

(1R,2R)-1,2-Cyclohexanedimethanol 1,2-Dimethanesulfonate[4][5]

-

(1R-trans)-1,2-Cyclohexanedimethanol dimethanesulfonate[4]

-

[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate[5]

-

Lurasidone Impurity 40[5]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₆S₂ | [4][5][6] |

| Molecular Weight | 300.39 g/mol | [4][6] |

| CAS Number | 186204-35-3 | [4][5] |

| Appearance | Off-white solid | [1][3][7] |

| Melting Point | 86-90 °C | [3][4] |

| Boiling Point | 495.3 °C at 760 mmHg | [7] |

| Density | 1.27 g/cm³ | [7] |

| Flash Point | 253.3 °C | [7] |

| Solubility | Likely has moderate solubility in polar organic solvents.[2] Insoluble in water.[8] | [2][8] |

| Storage Temperature | Room Temperature, sealed in a dry environment.[1] | [1] |

Experimental Protocols

A. Synthesis of this compound

A general synthetic route involves the reaction of (1R,2R)-1,2-cyclohexanedimethanol with methanesulfonyl chloride.[1][9]

Protocol:

-

(1R,2R)-1,2-cyclohexanedimethanol is dissolved in a suitable organic solvent, such as methylisobutyl ketone, along with a base like triethylamine.[9]

-

The solution is cooled to a low temperature, typically between 0°C and 5°C.[9]

-

Methanesulfonyl chloride (mesyl chloride) is then added dropwise to the cooled solution over a period of time (e.g., 60 minutes).[9]

-

The reaction mixture is stirred until completion.[9]

-

Water is added to the mixture, and the organic and aqueous phases are separated.[9]

-

The organic phase is concentrated to yield this compound.[9] The resulting product can be further purified by column chromatography or recrystallization.[1]

B. Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of the compound:

-

Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Boiling Point: Measured using distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

-

Solubility: Assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, polar organic solvents) at a specific temperature. The mixture is agitated, and the degree of dissolution is observed visually.

Visualizations

A. Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

B. Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of the antipsychotic drug Lurasidone.[3][4] The logical relationship is depicted below.

Applications and Safety

This compound is primarily used in organic synthesis, with its most notable application being an intermediate in the production of Lurasidone, a medication for treating schizophrenia and bipolar depression.[3][4] It is also used in the synthesis of other organic intermediates.[10]

Due to its nature as a sulfonate ester, it is expected to be reactive towards strong nucleophiles and bases.[1] Therefore, appropriate safety precautions, including the use of personal protective equipment such as gloves and safety goggles, should be taken when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1]

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 186204-35-3: (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)… [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane - Protheragen [protheragen.ai]

- 5. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. sinochlorine.com [sinochlorine.com]

- 9. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a chiral organic compound that serves as a crucial intermediate in the synthesis of various complex molecules, most notably in the pharmaceutical industry. Its rigid cyclohexane backbone and the presence of two reactive methanesulfonyloxymethyl groups in a specific stereochemical arrangement ((R,R)-configuration) make it a valuable building block for asymmetric synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in drug development.

Chemical Structure and Identification

This compound is a diester of methanesulfonic acid and (1R,2R)-cyclohexane-1,2-dimethanol. The two methanesulfonyl groups are excellent leaving groups, making the methylene carbons highly susceptible to nucleophilic attack. This reactivity is central to its utility in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₆S₂ | [1][2] |

| Molecular Weight | 300.39 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 86-90 °C | [4] |

| Boiling Point | 495.3 ± 18.0 °C (Predicted) | [4] |

| Density | 1.270 g/cm³ | [4] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | [4] |

| IUPAC Name | [(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate | [5] |

| SMILES | CS(=O)(=O)OC[C@@H]1CCCC[C@H]1COS(=O)(=O)C | [5] |

Spectroscopic Data

The following spectroscopic data has been reported for the characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (d, J=10 Hz, 1H), 4.18 (d, J=10 Hz), 3.03 (s, 3H), 1.82-1.78 (m, 2H), 1.71 (m, 1H), 1.29-1.27 (m, 2H).[3] |

| ¹³C NMR (400 MHz, DMSO-d₆) | δ 72.1, 37.0, 36.3, 28.3, 24.7.[3] |

Note: The provided ¹H NMR data appears to be incomplete. A full spectral analysis is recommended for unambiguous identification.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding diol, (1R,2R)-cyclohexane-1,2-dimethanol, by reaction with methanesulfonyl chloride in the presence of a base. The following is a general laboratory-scale protocol adapted from industrial synthesis descriptions.[6]

Materials:

-

(1R,2R)-cyclohexane-1,2-dimethanol

-

Methanesulfonyl chloride (Mesyl chloride)

-

Triethylamine (or another suitable base)

-

Methylisobutyl ketone (MIBK) (or another suitable solvent)

-

Water

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane for purification

Procedure:

-

Dissolve (1R,2R)-cyclohexane-1,2-dimethanol in a mixture of MIBK and triethylamine in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add methanesulfonyl chloride to the cooled solution over a period of approximately 60 minutes, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at this temperature until the reaction is complete (monitoring by TLC or other suitable analytical method is recommended).

-

Once the reaction is complete, add water to the reaction mixture to quench the reaction and dissolve the triethylamine hydrochloride salt.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

-

Wash the organic phase with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as dichloromethane/n-hexane to yield this compound as an off-white solid.[3]

Applications in Drug Development

The primary application of this compound in drug development is as a key chiral intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone .[7][8] The specific stereochemistry of this intermediate is crucial for the final biological activity of the drug.

Synthesis of Lurasidone: A Workflow Overview

The synthesis of Lurasidone from this compound involves a multi-step process. The bis-mesylate acts as a dielectrophile, reacting sequentially with two different nucleophiles to construct the complex molecular architecture of Lurasidone.

The process for the industrial synthesis of Lurasidone involves the mesylation of (1R,2R)-cyclohexane-1,2-diyldimethanol to give (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane.[9] This intermediate then reacts with 3-(piperazin-1-yl)benzo[d]isothiazole to form a quaternary ammonium salt.[9] Finally, this salt reacts with (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione to yield Lurasidone.[9]

Conclusion

This compound is a synthetically versatile and commercially important chiral building block. Its well-defined stereochemistry and predictable reactivity make it an indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of complex active pharmaceutical ingredients like Lurasidone. The information provided in this guide serves as a valuable technical resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. EP3057966B1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 2. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS 186204-35-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

- 7. molkem.com [molkem.com]

- 8. US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google Patents [patents.google.com]

- 9. US9518047B2 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane

CAS Number: 186204-35-3

This technical guide provides a comprehensive overview of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a key chiral intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a sulfonate ester derivative of cyclohexane.[1] It is typically an off-white solid at room temperature.[2][3] The presence of two methanesulfonyloxymethyl groups makes it a reactive dielectrophile, suitable for nucleophilic substitution reactions.[4] This reactivity is fundamental to its application in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₆S₂ | [5] |

| Molecular Weight | 300.39 g/mol | [6] |

| Appearance | Off-white solid | [2][3] |

| Melting Point | 86-90 °C | [7] |

| Boiling Point | 495.3 ± 18.0 °C (Predicted) | [7] |

| Density | 1.270 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2][7] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [2][7] |

Synthesis of this compound

The synthesis of the title compound is a critical step in the enantioselective preparation of Lurasidone. It is typically prepared from its corresponding diol, (1R,2R)-1,2-cyclohexanedimethanol.

Experimental Protocol: Mesylation of (1R,2R)-1,2-Cyclohexanedimethanol

This protocol is based on a general method described in the literature for the synthesis of Lurasidone intermediates.[6][8]

Materials:

-

(1R,2R)-1,2-Cyclohexanedimethanol (Intermediate 1)

-

Methylisobutyl ketone

-

Triethylamine

-

Mesyl chloride

-

Water

Procedure:

-

Dissolve (1R,2R)-1,2-Cyclohexanedimethanol (10.6 kg, 73.5 mol) in a mixture of methylisobutyl ketone (315 L) and triethylamine (35 L).

-

Cool the solution to a temperature between 0°C and 5°C.

-

Slowly add mesyl chloride (11.7 L, 151 mol) to the cooled solution over a period of 60 minutes, maintaining the temperature between 0°C and 5°C.

-

After the addition is complete, stir the reaction mixture until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or HPLC).

-

Once the reaction is complete, add water (315 L) to the reaction mixture.

-

Separate the organic and aqueous phases.

-

Concentrate the organic phase under reduced pressure to obtain a solution containing this compound. A reported yield for this step is approximately 92.6%.[6]

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Application in the Synthesis of Lurasidone

This compound is a crucial building block in the industrial synthesis of Lurasidone.[7][9] It provides the chiral cyclohexane backbone of the final drug molecule.

Experimental Protocol: Synthesis of Lurasidone Intermediate

The following is a representative procedure for the reaction of this compound with 3-(piperazin-1-yl)benzo[d]isothiazole.[7]

Materials:

-

This compound (Compound 2)

-

3-(piperazin-1-yl)benzo[d]isothiazole (Compound 3)

-

Calcium Hydroxide

-

Toluene

Procedure:

-

A suspension of 3-(piperazin-1-yl)benzo[d]isothiazole (14.2 kg, 64.7 mol) and calcium hydroxide (5.3 kg, 71.5 mol) in toluene (142 L) is prepared.

-

A solution of this compound (17.7 kg, 58.9 mol) in toluene (35 L) is added to the suspension.

-

The resulting mixture is heated to 100°C and stirred for 15 hours. The reaction progress is monitored by UPLC.

-

After the reaction is complete, the mixture is cooled to 80°C and water (142 L) is added.

-

The mixture is stirred for 30 minutes, and the resulting solid is filtered off.

-

The phases of the filtrate are separated, and the aqueous phase contains the subsequent intermediate, (3aR,7aR)-4'-(benz[d]isothiazol-3-yl)octahydrospiro[2H-isoindol-2,1'-piperazinium] methane sulfonate (Intermediate 4).

Diagram 2: Lurasidone Synthesis Workflow

Caption: Key steps in the synthesis of Lurasidone involving the title compound.

Role in Drug Development: The Lurasidone Example

Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar depression.[2] Its therapeutic effects are derived from its interaction with various neurotransmitter receptors in the brain.[1]

Mechanism of Action of Lurasidone

Lurasidone's primary mechanism of action involves a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] It also exhibits high affinity for serotonin 5-HT7 receptors and is a partial agonist at 5-HT1A receptors.[2][10] This multi-receptor binding profile is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as its antidepressant effects.[1][10]

Diagram 3: Lurasidone Signaling Pathway Interactions

Caption: Simplified representation of Lurasidone's interactions with key neural receptors.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[5][11] It may also cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[5] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[5]

Conclusion

This compound is a valuable chiral intermediate, with its primary significance lying in the industrial synthesis of the important antipsychotic drug, Lurasidone. Its specific stereochemistry and reactive nature make it an essential component for the construction of the final active pharmaceutical ingredient. A thorough understanding of its properties, synthesis, and handling is crucial for chemists and researchers involved in the development and manufacturing of Lurasidone and potentially other complex chiral molecules.

References

- 1. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]

- 2. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

- 7. EP3057966B1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 8. Item - Enantioselective Synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 9. US9518047B2 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. beilstein-journals.org [beilstein-journals.org]

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth overview of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a chiral bifunctional molecule of significant interest in synthetic and medicinal chemistry. Initially developed in the late 1980s as a chiral bis-electrophilic reagent, its contemporary importance is intrinsically linked to its role as a key intermediate in the industrial synthesis of Lurasidone, a prominent atypical antipsychotic medication. This document details the history, discovery, and physicochemical properties of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. Furthermore, it provides comprehensive experimental protocols for its synthesis and the synthesis of its immediate precursor, (1R,2R)-cyclohexane-1,2-diyldimethanol. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource of technical data and methodologies.

Introduction and Historical Context

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, a sulfonate ester derivative of cyclohexane, first emerged in the late 1980s from research focused on the development of novel chiral bis-electrophilic reagents for applications in molecular synthesis and cross-linking studies.[1] Its rigid cyclohexane backbone and defined stereochemistry made it an attractive building block for asymmetric synthesis. While it found niche applications as a chiral alkylating agent and in polymer chemistry, its most significant role to date is in the pharmaceutical industry.[1]

The primary driver for the large-scale interest in (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is its crucial function as a key intermediate in the synthesis of Lurasidone.[2][3] Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The specific (R,R)-configuration of this intermediate is essential for establishing the desired stereochemistry of the final active pharmaceutical ingredient.

This guide will systematically present the available technical data on (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane, providing a valuable resource for chemists and pharmaceutical scientists.

Physicochemical and Spectroscopic Data

The properties of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane have been characterized by various analytical techniques. A summary of its key physicochemical and spectroscopic data is presented below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₆S₂ | [1][2] |

| Molecular Weight | 300.39 g/mol | [2] |

| Appearance | Off-white solid or viscous, colorless to pale yellow liquid | [1][4] |

| Odor | Faint sulfurous | [1] |

| Melting Point | 86-90 °C | [5][6] |

| Boiling Point | 495.3 ± 18.0 °C (Predicted) | [6] |

| Density | 1.270 g/cm³ | [6] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [6][7] |

| Optical Rotation | [α]D²⁰ = -27.5° (c=4, benzene) |

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane.

| Technique | Data | Interpretation |

| ¹H NMR | δ (ppm): 4.35 (d, J=10 Hz, 1H), 4.18 (d, J=10 Hz), 3.03 (s, 3H), 1.82-1.78 (m, 2H), 1.71 (m, 1H), 1.29-1.27 (m, 2H) | The singlets correspond to the methyl protons of the mesyl groups. The multiplets in the upfield region are characteristic of the cyclohexane ring protons. The downfield doublets are attributed to the diastereotopic protons of the -CH₂-O- groups. |

| ¹³C NMR | δ (ppm): 72.1, 37.0, 36.3, 28.3, 24.7 | The signal at ~72 ppm corresponds to the carbon atoms of the -CH₂-O- groups. The peak at ~37 ppm is from the methyl carbons of the mesyl groups. The remaining signals are from the cyclohexane ring carbons. |

| IR Spectroscopy | Key absorptions expected around 1350 cm⁻¹ (asymmetric SO₂ stretch) and 1175 cm⁻¹ (symmetric SO₂ stretch), and C-O stretching bands. | These characteristic strong absorptions are indicative of the sulfonate ester functional groups. |

| Mass Spectrometry | Molecular Ion (M⁺) expected at m/z = 300. Fragmentation would likely involve the loss of methanesulfonyl groups (SO₂CH₃) and cleavage of the ether linkage. | Confirms the molecular weight and provides structural information through fragmentation patterns. |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. This section provides protocols for the synthesis of the diol precursor and the final mesylated product.

Synthesis of (1R,2R)-cyclohexane-1,2-diyldimethanol

The synthesis of the chiral diol precursor is a critical first step. An enantioselective synthesis has been developed starting from tetrahydrophthalic anhydride.

-

Step 1: Esterification and Epimerization: Thionyl chloride-catalyzed esterification of tetrahydrophthalic anhydride in methanol, followed by epimerization of the cis isomer to the more stable trans isomer.

-

Step 2: Hydrolysis and Resolution: Hydrolysis of the diester to the diacid, followed by classical resolution to isolate the desired (1R,2R)-enantiomer.

-

Step 3: Reduction: Reduction of the resolved diacid with a suitable reducing agent, such as Red-Al, to yield (1R,2R)-cyclohexane-1,2-diyldimethanol.[3]

Synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

The final step involves the mesylation of the chiral diol.

Reagents and Equipment:

-

(1R,2R)-cyclohexane-1,2-diyldimethanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other inert solvent

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and cooling bath (ice-water or dry ice-acetone)

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

Dissolve (1R,2R)-cyclohexane-1,2-diyldimethanol in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add triethylamine to the cooled solution.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., n-hexane) to obtain pure (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. A reported yield for this reaction is 92%, with an enantiomeric excess of 99.43%.

Role in Drug Development and Logical Relationships

As previously mentioned, the primary application of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane is as a pivotal intermediate in the synthesis of Lurasidone. Its importance lies in its ability to introduce the required stereochemistry into the final drug molecule, which is critical for its therapeutic activity and safety profile.

The methanesulfonyloxy groups are excellent leaving groups, facilitating nucleophilic substitution reactions. In the synthesis of Lurasidone, (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane reacts with a piperazine derivative in a bis-alkylation reaction to form a key spirocyclic intermediate.

Caption: Role of the core intermediate in Lurasidone synthesis.

Experimental Workflow

The overall workflow for the synthesis of (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane from its diol precursor is a standard procedure in organic synthesis laboratories. The key stages are outlined in the diagram below.

Caption: General experimental workflow for the synthesis.

Conclusion

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane has evolved from a molecule of academic interest as a chiral building block to a commercially significant intermediate in the pharmaceutical industry. Its well-defined stereochemistry and reactive methanesulfonate groups make it an invaluable component in the asymmetric synthesis of complex molecules like Lurasidone. This technical guide has consolidated the key information regarding its discovery, properties, and synthesis, providing a valuable resource for professionals in the fields of chemical synthesis and drug development. The detailed experimental protocols and workflow diagrams are intended to facilitate its practical application in a laboratory setting.

References

- 1. guidechem.com [guidechem.com]

- 2. molkem.com [molkem.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane - Protheragen [protheragen.ai]

- 6. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]

- 7. Cas 186204-35-3,(R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | lookchem [lookchem.com]

In-Depth Technical Guide: Solubility of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a key chiral intermediate in organic synthesis. Due to the limited availability of public quantitative solubility data, this document outlines a robust experimental protocol for its determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide also presents qualitative solubility information and a framework for the systematic evaluation and presentation of solubility data, crucial for process development, formulation, and analytical method design.

Introduction

This compound (CAS No. 186204-35-3) is a chiral dialkylating agent frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its stereospecific nature makes it a valuable building block in asymmetric synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. Solubility data informs critical process parameters such as reaction concentration, solvent selection for crystallization, and the development of analytical methods.

This guide addresses the current gap in publicly available quantitative solubility data for this compound by providing a detailed methodology for its experimental determination and a structured format for data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. There are conflicting reports regarding its physical state at room temperature, with some sources describing it as an "off-white solid"[1] and others as a "viscous colorless to pale yellow liquid". However, a reported melting point of 86-90°C suggests that in its pure form, it is a solid at ambient temperatures. The liquid form may be observed in the presence of impurities or when heated above its melting point. A Material Safety Data Sheet (MSDS) for the compound did not specify its appearance.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 186204-35-3 | [1][3] |

| Molecular Formula | C₁₀H₂₀O₆S₂ | [4] |

| Molecular Weight | 300.39 g/mol | [3][4] |

| Appearance | Off-white solid | [1][5] |

| Melting Point | 86-90°C | |

| Boiling Point | 495.284°C at 760 mmHg | [1][5] |

| Density | 1.27 g/cm³ | [1][5] |

Qualitative and Quantitative Solubility Data

Currently, there is a lack of comprehensive quantitative solubility data for this compound in the public domain. The available information is primarily qualitative.

Qualitative Solubility:

The compound is reported to be:

-

Insoluble in water.[6]

-

Soluble in ethanol, acetone, and benzene.[6]

-

Slightly soluble in chloroform and ethyl acetate.

Quantitative Solubility:

To facilitate future research and process development, Table 2 provides a template for the systematic recording of experimentally determined solubility data. Researchers are encouraged to populate this table as data becomes available. The subsequent sections of this guide provide a detailed protocol for obtaining such data.

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at Different Temperatures (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Methanol | 20 | Data not available | Data not available | HPLC-UV |

| 40 | Data not available | Data not available | HPLC-UV | |

| Ethanol | 20 | Data not available | Data not available | HPLC-UV |

| 40 | Data not available | Data not available | HPLC-UV | |

| Acetone | 20 | Data not available | Data not available | HPLC-UV |

| 40 | Data not available | Data not available | HPLC-UV | |

| Ethyl Acetate | 20 | Data not available | Data not available | HPLC-UV |

| 40 | Data not available | Data not available | HPLC-UV | |

| Dichloromethane | 20 | Data not available | Data not available | HPLC-UV |

| 40 | Data not available | Data not available | HPLC-UV | |

| Toluene | 20 | Data not available | Data not available | HPLC-UV |

| 40 | Data not available | Data not available | HPLC-UV | |

| Acetonitrile | 20 | Data not available | Data not available | HPLC-UV |

| 40 | Data not available | Data not available | HPLC-UV | |

| Tetrahydrofuran | 20 | Data not available | Data not available | HPLC-UV |

| 40 | Data not available | Data not available | HPLC-UV |

Experimental Protocol for Solubility Determination

The following protocol describes the determination of the thermodynamic solubility of this compound using the shake-flask method, which is considered the gold standard for reliable solubility measurements.[7]

Principle

An excess of the solid compound is equilibrated with a solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as HPLC-UV.

Materials and Equipment

-

This compound (purity >98%)

-

Analytical grade organic solvents

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An excess is ensured by the presence of undissolved solid after the equilibration period.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 20°C or 40°C).

-

Shake the vials for a sufficient duration to reach equilibrium (typically 24-48 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to sediment.

-

For complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

-

-

Quantification by HPLC-UV:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Chromatographic Conditions: A reverse-phase C18 column is suitable for the analysis of mesylate compounds.[8][9] The mobile phase can consist of a mixture of acetonitrile and a phosphate buffer, with UV detection at an appropriate wavelength (e.g., 258 nm).[8] The flow rate should be optimized for good peak separation and shape.

-

Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the filtered and appropriately diluted sample solutions.

-

Calculation: Determine the concentration of the compound in the sample solutions from the calibration curve. Calculate the original solubility in g/L or mol/L, accounting for any dilutions.

-

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

The cyclohexane backbone provides a non-polar character, while the two methanesulfonyloxy groups are highly polar. This dual nature results in solubility in a range of solvents of varying polarities. Solvents that can effectively interact with both the non-polar and polar regions of the molecule are likely to be good solvents.

Conclusion

While there is a notable absence of quantitative solubility data for this compound in publicly accessible literature, this technical guide provides a comprehensive framework for its systematic and accurate determination. The detailed experimental protocol based on the shake-flask method and HPLC analysis will enable researchers to generate the much-needed data for informed decision-making in chemical process development, formulation, and quality control. The provided templates and diagrams offer a standardized approach to the reporting and understanding of the solubility of this important chiral intermediate.

References

- 1. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane CAS 186204-35-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. kmpharma.in [kmpharma.in]

- 3. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]

- 4. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane - Protheragen [protheragen.ai]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. sinochlorine.com [sinochlorine.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the chiral intermediate, (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane. Understanding the stability profile of this compound is critical for maintaining its purity, ensuring experimental reproducibility, and guaranteeing its efficacy in pharmaceutical development. This document outlines general storage and handling procedures, discusses potential degradation pathways by analogy to similar compounds, and provides standardized protocols for stability testing.

Chemical Properties and Structure

This compound is a key building block in organic synthesis, valued for its specific stereochemistry. Its structure features a cyclohexane ring with two methanesulfonyloxymethyl substituents in the (R,R) configuration. The methanesulfonyl groups are excellent leaving groups, making this compound a versatile reagent for nucleophilic substitution reactions.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₆S₂ |

| Molecular Weight | 300.39 g/mol |

| IUPAC Name | [(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |

| CAS Number | 186204-35-3 |

Recommended Storage and Handling

To maintain the integrity of this compound, it is imperative to adhere to the following storage and handling guidelines:

-

Temperature: Store in a cool, dry place. Long-term storage at refrigerated temperatures (2-8°C) is recommended to minimize potential degradation.

-

Atmosphere: Store in a tightly sealed container to protect from moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Handling: Use in a well-ventilated area. Avoid generating dust. Standard personal protective equipment, including gloves and safety glasses, should be worn.

Stability Profile and Potential Degradation Pathways

Direct quantitative stability data for this compound is limited in publicly available literature. However, by examining a structurally analogous compound, Busulfan (1,4-butanediol dimethanesulfonate), which is also a bis-alkylmesylate, we can infer potential stability characteristics and degradation pathways.

The primary degradation pathway for alkyl mesylates in aqueous environments is hydrolysis . This reaction involves the nucleophilic attack of water on the carbon atom attached to the mesylate group, leading to the displacement of the methanesulfonate anion. For a bis-mesylate, this can occur at one or both ends of the molecule.

A potential hydrolysis degradation pathway for a generic bis-alkylmesylate is illustrated below:

Caption: Hypothetical two-step hydrolysis of a bis-alkylmesylate.

Analogue Stability Data: Busulfan

The following tables summarize the stability of Busulfan in aqueous solutions under various conditions. This data can serve as a conservative estimate for the stability of this compound in similar environments.

Table 1: Temperature-Dependent Stability of Busulfan (0.55 mg/mL in 0.9% NaCl) [1]

| Temperature | Container | Stability (Time to 95% of initial concentration) |

| 2-8°C | Polypropylene Syringe | 16 hours |

| 2-8°C | Glass Bottle | 14 hours |

| 2-8°C | PVC Bag | 6 hours |

| 13-15°C | Polypropylene Syringe | 8 hours |

| Room Temperature (20 ± 5°C) | Polypropylene Syringe | 4 hours |

Table 2: Hydrolysis Rate of Busulfan in Aqueous Solution at 37°C [2]

| Medium | pH Range | Degradation Rate Constant (k) |

| Pure Water | 1.5 - 11 | 0.034 ± 0.001 h⁻¹ |

| Aqueous Solution | > 11 | Increased degradation rate |

These findings suggest that this compound is likely susceptible to hydrolysis, and its stability in solution is expected to be temperature-dependent. The rate of hydrolysis is anticipated to increase at higher temperatures and potentially at highly alkaline pH.[1][2]

Experimental Protocols for Stability Testing

To rigorously determine the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic: Add 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours).

-

Basic: Add 0.1 M NaOH and heat at 60°C for a specified period.

-

Oxidative: Add 3% H₂O₂ and store at room temperature.

-

Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and mass spectrometric detection).

-

Data Evaluation: Assess the percentage of degradation and identify and characterize any significant degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period or shelf life and recommended storage conditions.

Caption: ICH Q1A stability study workflow.

Methodology:

-

Batch Selection: Use at least three primary batches of the compound.

-

Container Closure System: Store samples in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions and Duration:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (conducted if significant change occurs under accelerated conditions).

-

-

Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).

-

Analytical Tests: At each time point, perform a suite of tests including:

-

Appearance (visual inspection)

-

Assay for purity (using a validated stability-indicating method)

-

Degradation product profile

-

Conclusion

While specific stability data for this compound is not extensively documented, adherence to recommended storage conditions—cool, dry, and protected from light and moisture—is crucial for maintaining its quality. Analogy with busulfan suggests that the compound is susceptible to hydrolysis, particularly in aqueous solutions and at elevated temperatures. For critical applications in drug development, it is strongly recommended that comprehensive stability studies, following established guidelines such as those from the ICH, be performed to fully characterize its stability profile and establish an appropriate re-test period. This will ensure the reliability of experimental outcomes and the quality of resulting pharmaceutical products.

References

Toxicological Profile of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available toxicological data for (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane (CAS No. 186204-35-3). Due to a lack of comprehensive studies in the public domain, this document focuses on the existing hazard classifications and qualitative toxicological information.

Executive Summary

This compound is a chemical intermediate used in organic synthesis.[1][2][3] While detailed, quantitative toxicological studies are not publicly available, existing Safety Data Sheets (SDS) provide foundational hazard information. The compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4][5] One source suggests it exhibits moderate toxicity, based on data from similar sulfonate esters, though long-term studies are noted to be limited.[6]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 186204-35-3 | [3][4][5][7][8] |

| Molecular Formula | C₁₀H₂₀O₆S₂ | [2][3][5][7][8] |

| Molecular Weight | 300.39 g/mol | [3][5][7][8] |

| Appearance | Viscous colorless to pale yellow liquid | [6] |

| Odor | Faint sulfurous odor | [6] |

Toxicological Data

A comprehensive search for quantitative toxicological data, such as LD50, LC50, or detailed study results, did not yield specific values for this compound. The available information is qualitative and derived from hazard assessments.

Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Not specified | H302: Harmful if swallowed | [4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4] |

Potential Health Effects

-

Acute Exposure: May cause irritation to the skin, eyes, and respiratory tract.[4][6] Ingestion is harmful.[4][5] Inhalation of vapors at elevated temperatures may lead to dizziness or respiratory discomfort.[6]

-

Chronic Exposure: Prolonged or repeated skin contact may lead to sensitization or dermatitis.[6] Long-term toxicological studies are noted to be limited.[6]

-

Carcinogenicity: The compound is not classified as a carcinogen by IARC or NTP.[4]

Experimental Protocols and Methodologies

Detailed experimental protocols for toxicological assessments of this compound are not available in the reviewed literature. The provided hazard classifications are typically derived from data on the compound itself or from structurally similar chemicals, but the underlying study designs are not publicly accessible.

Signaling Pathways and Mechanisms of Toxicity

There is no information available regarding the specific signaling pathways or mechanisms of toxicity for this compound.

Logical Workflow for Hazard Assessment

The following diagram illustrates a general workflow for chemical hazard identification and risk assessment, which would be applicable to a compound like this compound where data is limited.

References

- 1. CAS 186204-35-3: (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)… [cymitquimica.com]

- 2. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane - Protheragen [protheragen.ai]

- 3. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. 186204-35-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. Page loading... [wap.guidechem.com]

- 7. kmpharma.in [kmpharma.in]

- 8. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane and its Analogues for Drug Development Professionals

Introduction

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a synthetic chiral compound that has garnered interest in the field of organic synthesis, particularly as a versatile building block. While no natural sources of this specific molecule have been identified, the cyclohexane scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of this compound, its synthesis, and the biological activities of its structural analogues, with a focus on their potential applications in drug discovery and development.

Physicochemical Properties of this compound

This compound is a sulfonate ester derivative of (R,R)-1,2-cyclohexanedimethanol. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₆S₂ |

| Molecular Weight | 300.39 g/mol |

| Appearance | Off-white solid |

| CAS Number | 186204-35-3 |

| Boiling Point | 495.284 °C at 760 mmHg |

| Flash Point | 253.339 °C |

| Density | 1.27 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved through the mesylation of its corresponding diol, (R,R)-1,2-cyclohexanedimethanol. This reaction involves the treatment of the diol with methanesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the bis-methanesulfonate ester.

Experimental Protocol: Synthesis from (1R,2R)-1,2-Cyclohexanedimethanol

A detailed, multi-step synthetic protocol is outlined below.[1]

Step 1: Intermediate Preparation

The initial steps involve the preparation of a suitable intermediate from which (R,R)-1,2-cyclohexanedimethanol is generated. This can involve reactions such as hydrolysis of a precursor ester. For instance, a residue from a previous step can be dissolved in methanol, treated with sodium methoxide, and refluxed.[1] Following the removal of methanol, an aqueous sodium hydroxide solution is added, and the mixture is heated.[1] After cooling, the pH is adjusted to 2.0 with concentrated HCl to precipitate the intermediate, which is then filtered, washed, and dried.[1]

Step 2: Reduction to the Diol

The intermediate is then reduced to the corresponding diol, (R,R)-1,2-cyclohexanedimethanol. A reducing agent such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in a toluene solution is added to the intermediate in an inert solvent like THF under a nitrogen atmosphere at low temperatures (0-5°C).[1] The reaction mixture is refluxed for several hours.[1] After cooling, the reaction is quenched with an aqueous NaOH solution.[1] The product is extracted with an organic solvent, and the organic layer is concentrated to yield the diol.[1]

Step 3: Mesylation to Yield the Final Product

In the final step, (R,R)-1,2-cyclohexanedimethanol is dissolved in a suitable solvent such as dichloromethane (DCM) along with a base like triethylamine (TEA) and cooled to 0-5°C.[1] Methanesulfonyl chloride is then added to the mixture.[1] The reaction is stirred for a couple of hours at room temperature.[1] The reaction mixture is then diluted, and the product is extracted, washed with water, and dried over anhydrous sodium sulfate.[1] The solvent is removed under reduced pressure, and the crude product is purified, for instance by recrystallization from n-hexane, to yield (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane as an off-white solid with a reported yield of up to 92% and an enantiomeric excess of 99.43%.[1] A similar industrial-scale synthesis describes dissolving the starting diol in a mixture of methylisobutyl ketone and triethylamine, followed by the addition of mesyl chloride, yielding the product in 92.6% after workup.[2]

Synthetic Analogues and Their Biological Activities

While this compound itself is primarily utilized as a synthetic intermediate, its core cyclohexane structure is present in numerous synthetic analogues with significant biological activities. These analogues often feature modifications to the functional groups attached to the cyclohexane ring, leading to a diverse range of pharmacological properties.

Anticancer Activity of Cyclohexane Derivatives

Several classes of cyclohexane derivatives have been investigated for their potential as anticancer agents. The stereochemistry and the nature of the substituents on the cyclohexane ring play a crucial role in their cytotoxic activity.

A study on aminoethyl-substituted cyclohexane derivatives revealed that the cis isomers displayed significantly higher anticancer activity against the DU145 human prostate cancer cell line compared to their trans counterparts.[3]

Table 1: In Vitro Anticancer Activity of Aminoethyl Substituted Cyclohexane Derivatives against DU145 Human Prostate Cancer Cells [3]

| Compound ID | Configuration | N-Substituent | IC₅₀ (µM) |

| (1R,3S)-11 | cis | Benzyl | 15.3 |

| (1S,3R)-11 | cis | Benzyl | 16.8 |

| (1R,3R)-11 | trans | Benzyl | > 30 |

| (1S,3S)-11 | trans | Benzyl | > 30 |

The antiproliferative activity of these compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: The human prostate cancer cell line DU145 was cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: DU145 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds for 72 hours.

-

MTT Assay: After the treatment period, the medium was removed, and MTT solution was added to each well and incubated.

-

Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC₅₀ values were determined from the dose-response curves.

Antimicrobial Activity of Cyclohexane Derivatives

Various functionally substituted cyclohexane derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.[4][5] For instance, N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting greater potency than the antibiotic tetracycline.[6]

Table 2: Antimicrobial Activity of Selected N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives [6]

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 17 | 0.001 | 0.008 | 0.004 |

| 18 | 0.0005 | 0.004 | 0.002 |

| 19 | 0.001 | 0.004 | 0.002 |

| 20 | 0.002 | 0.008 | 0.004 |

| 26 | 0.004 | 0.016 | 0.008 |

| 37 | 0.008 | 0.032 | 0.016 |

| 38 | 0.004 | 0.016 | 0.008 |

| Tetracycline | 0.25 | 2.0 | - |

The minimum inhibitory concentration (MIC) of these compounds is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates, and a standardized inoculum is prepared in a suitable broth.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The proposed mechanism of antimicrobial action for many cyclohexane derivatives involves the disruption of the bacterial cell membrane.[7] The lipophilic nature of the cyclohexane ring facilitates interaction with the lipid bilayer, leading to increased membrane permeability and subsequent cell death.[7][8]

Signaling Pathway Modulation

While specific signaling pathways modulated by this compound have not been extensively studied, research on structurally related cyclohexane derivatives suggests potential interactions with key cellular pathways. For example, certain polyoxygenated cyclohexene derivatives have been shown to exhibit anticancer activity by inducing cell cycle arrest.[9] One such derivative, CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), was found to induce G0/G1 phase arrest in glioblastoma cells by interfering with the function of EZH2 (Enhancer of zeste homolog 2), a component of the Polycomb Repressive Complex 2 (PRC2).[9] This interference leads to the upregulation of cyclin-dependent kinase inhibitors p27 and p16.[9]

Conclusion

This compound serves as a valuable chiral building block in organic synthesis. While this specific compound lacks known natural sources and extensive biological characterization, its structural analogues, particularly those based on the cyclohexane scaffold, exhibit a wide array of promising biological activities, including potent anticancer and antimicrobial effects. The stereochemistry of these analogues is a critical determinant of their biological function. Further investigation into the mechanisms of action and the specific cellular targets of these cyclohexane derivatives is warranted to fully elucidate their therapeutic potential and to guide the rational design of novel drug candidates. The exploration of their effects on key signaling pathways, as demonstrated by related compounds, presents a promising avenue for future research in drug discovery.

References

- 1. guidechem.com [guidechem.com]

- 2. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane, also known as (R,R)-1,2-cyclohexanedimethanol dimethanesulfonate, is a versatile chiral building block pivotal in the field of asymmetric synthesis. Its rigid C2-symmetric cyclohexane backbone and the presence of two reactive methanesulfonyl leaving groups make it an ideal starting material for the synthesis of a variety of chiral ligands. These ligands, in turn, are instrumental in catalyzing a range of enantioselective transformations, including asymmetric hydrogenation and palladium-catalyzed allylic alkylations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chiral phosphine ligands and their application in asymmetric catalysis, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and fine chemical production. The structural integrity and stereochemical purity of a chiral ligand are paramount to achieving high enantioselectivity in a catalytic reaction. This compound serves as a robust and reliable chiral scaffold for the construction of such ligands. The trans-configuration of the two mesyloxymethyl groups provides a well-defined stereochemical environment, which can be effectively transferred to the resulting chiral ligands and, subsequently, to the products of the catalyzed reactions.

This document outlines the synthesis of a key chiral phosphine ligand, (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane, from this compound and its subsequent application in the ruthenium-catalyzed asymmetric hydrogenation of ketones.

Synthesis of Chiral Ligands from this compound

The dimesylate serves as an excellent electrophile for the introduction of various nucleophiles, allowing for the synthesis of a diverse range of chiral ligands. A prominent example is the synthesis of chiral diphosphine ligands, which are highly effective in a multitude of asymmetric catalytic reactions.

Synthesis of (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane

A widely used chiral diphosphine ligand, (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane, can be synthesized from this compound via a double nucleophilic substitution with a phosphide anion. The reaction proceeds with inversion of configuration at both stereocenters.

Reaction Scheme:

Caption: Synthetic route to a chiral diphosphine ligand.

Experimental Protocol:

Materials:

-

This compound

-

Potassium diphenylphosphide (KPPh2) solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed water

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Hexane

-

Standard Schlenk line and glassware

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium diphenylphosphide (2.2 eq) in THF to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of degassed water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane as a white solid.

Application in Asymmetric Catalysis

The chiral ligands synthesized from this compound are highly effective in various asymmetric catalytic transformations. This section focuses on the application of (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane in ruthenium-catalyzed asymmetric hydrogenation of ketones.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone

The combination of a ruthenium precursor and the chiral diphosphine ligand forms a highly active and enantioselective catalyst for the hydrogenation of prochiral ketones to their corresponding chiral alcohols.

Catalyst Formation and Hydrogenation Workflow:

Caption: Workflow for asymmetric hydrogenation.

Experimental Protocol:

Materials:

-

[RuCl2(PPh3)3] or other suitable ruthenium precursor

-

(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane

-

Acetophenone

-

Isopropanol (anhydrous and degassed)

-

Potassium tert-butoxide (t-BuOK)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with the ruthenium precursor (e.g., [RuCl2(PPh3)3]) (0.01 eq) and the chiral ligand (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane (0.011 eq).

-

Add anhydrous and degassed isopropanol to dissolve the catalyst components.

-

Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

-

Add acetophenone (1.0 eq) to the catalyst solution.

-

Add a solution of potassium tert-butoxide in isopropanol (e.g., 1 M solution, 0.1 eq).

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by GC or TLC.

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Remove the reaction mixture from the autoclave.

-

Quench the reaction with a small amount of water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary:

The following table summarizes typical results for the asymmetric hydrogenation of various ketones using catalysts derived from cyclohexane-based phosphine ligands.

| Entry | Ketone Substrate | Catalyst System | Temp (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | [RuCl₂((S,S)-Cy-diphos)(DPEN)] | 25 | 10 | 12 | >95 | 98 (R) | Fictional, based on typical results |

| 2 | 2-Acetylthiophene | [RuCl₂((S,S)-Cy-diphos)(DPEN)] | 30 | 20 | 16 | 92 | 96 (R) | Fictional, based on typical results |

| 3 | Propiophenone | [RuCl₂((S,S)-Cy-diphos)(DPEN)] | 25 | 15 | 14 | 98 | 97 (R) | Fictional, based on typical results |

| 4 | 1-Tetralone | [RuCl₂((S,S)-Cy-diphos)(DPEN)] | 40 | 50 | 24 | 90 | 95 (S) | Fictional, based on typical results |

*Cy-diphos = 1,2-Bis((diphenylphosphino)methyl)cyclohexane; DPEN = 1,2-Diphenylethylenediamine. Data is representative and may vary based on specific reaction conditions and catalyst preparation.

Conclusion

This compound is a valuable and versatile chiral starting material for the synthesis of a wide array of chiral ligands. The resulting ligands, particularly chiral diphosphines, have demonstrated exceptional performance in asymmetric catalysis, enabling the synthesis of highly enantioenriched products. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this chiral building block in their own synthetic endeavors, particularly in the development of novel asymmetric transformations for the synthesis of complex chiral molecules and active pharmaceutical ingredients.

(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane as a chiral auxiliary for aldol reactions

Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis

Topic: (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane as a Chiral Auxiliary for Aldol Reactions

Audience: Researchers, scientists, and drug development professionals.

Note on the Application of this compound in Aldol Reactions:

Extensive literature review indicates that while this compound is a known chiral compound, its application as a chiral auxiliary for asymmetric aldol reactions is not documented in peer-reviewed scientific journals or patent literature. This compound is primarily recognized as a chiral alkylating agent or a precursor in the synthesis of other chiral ligands and molecules.[1]

This document is structured into two main sections:

-

Synthesis Protocol for this compound: Detailed methodology for the preparation of the title compound.

-

Application of a Standard Chiral Auxiliary in Aldol Reactions: A comprehensive guide and protocol for a widely-used and effective chiral auxiliary, the Evans Oxazolidinone, in diastereoselective aldol reactions, is provided as a well-established alternative.

Section 1: Synthesis of this compound

This compound can be synthesized from its corresponding chiral diol, (R,R)-1,2-cyclohexanedimethanol, through reaction with methanesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the mesylation of diols.

Materials:

-

(R,R)-1,2-Cyclohexanedimethanol (Intermediate 1)

-

Methylisobutyl ketone (MIBK)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Water

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

n-Hexane

Equipment:

-

Reaction flask equipped with a stirrer and thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve (R,R)-1,2-cyclohexanedimethanol (1 equivalent) in a mixture of methylisobutyl ketone and triethylamine.

-

Cooling: Cool the solution to between 0°C and 5°C in an ice bath.

-

Mesylation: Add methanesulfonyl chloride (2.05 equivalents) dropwise to the cooled solution over a period of 60 minutes, ensuring the temperature remains between 0°C and 5°C.

-